molecular formula C20H20N2O3 B12587648 N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

Cat. No.: B12587648
M. Wt: 336.4 g/mol
InChI Key: FQXFUFYGYVFQDK-NFAQBHPGSA-N
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Description

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group, making it a versatile molecule in various chemical reactions and biological studies.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-4-10-18(22-19(23)15-8-6-5-7-9-15)20(24)21-16-11-13-17(25-2)14-12-16/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-10-

InChI Key

FQXFUFYGYVFQDK-NFAQBHPGSA-N

Isomeric SMILES

C/C=C/C=C(/C(=O)NC1=CC=C(C=C1)OC)\NC(=O)C2=CC=CC=C2

Canonical SMILES

CC=CC=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride under basic conditions to form the intermediate 4-methoxy-N-phenylbenzamide. This intermediate is then subjected to a Claisen-Schmidt condensation with hex-2,4-dienal in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative.

Scientific Research Applications

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyanilino group and a hexa-2,4-dien-2-yl moiety allows for versatile applications in various fields of research.

Biological Activity

N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C20H20N2O3
Molecular Weight : 336.4 g/mol
IUPAC Name : N-[(2Z,4E)-1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
InChI Key : FQXFUFYGYVFQDK-NFAQBHPGSA-N

The compound features a benzamide core with a methoxyanilino substituent and a hexa-2,4-dien-2-yl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The compound may exert its effects by:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and affecting cellular signaling pathways.

These interactions can lead to significant changes in cellular processes, potentially resulting in therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, inhibiting cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cancer cell death.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties , particularly against resistant strains of bacteria. It has shown effectiveness against:

  • Staphylococcus aureus (MRSA) : The compound demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MICs), indicating its potential as a treatment for resistant infections.

Comparative Studies and Research Findings

A comparative study highlighted the effectiveness of various benzamide derivatives, including this compound. The following table summarizes some key findings from research on related compounds:

Compound NameMIC against MRSA (μg/mL)Mechanism of Action
HSGN-2200.25Inhibits LTA biosynthesis
KKL-350.50Inhibits trans-translation
This compoundTBDEnzyme inhibition

Case Studies

In one notable case study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzamides and tested their biological activity. This compound was among those that exhibited promising results against various cancer cell lines and bacterial strains.

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